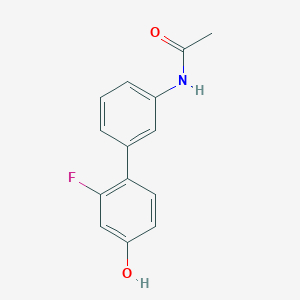
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% (3-F-5-MCPP) is a halogenated phenol compound with a wide range of potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. 3-F-5-MCPP has been studied extensively in the laboratory and is used as a model compound to study the effects of halogenation on phenolic compounds.
Applications De Recherche Scientifique
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been studied extensively in the laboratory for its potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It has been used as a model compound to study the effects of halogenation on phenolic compounds. In addition, 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been used as a starting material for the synthesis of novel compounds with potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the halogenation of the phenolic ring of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% leads to an increase in the reactivity of the compound, allowing it to interact with other molecules more readily. This increased reactivity is thought to be responsible for the biological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% have been studied in several laboratory studies. These studies have shown that 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has antioxidant and anti-inflammatory activities, as well as potential anticancer activity. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its potential as a starting material for the synthesis of novel compounds. The main limitation of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low solubility in organic solvents.
Orientations Futures
The potential future directions of research on 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% include further investigation of its mechanism of action, its potential therapeutic applications, and its potential as a starting material for the synthesis of novel compounds. Additionally, further research is needed to identify potential methods for increasing the solubility of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in organic solvents.
Méthodes De Synthèse
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including oxidation of 3-fluoro-5-methoxybenzaldehyde, reaction of 3-fluoro-5-methoxybenzyl bromide with potassium carbonate, and reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide. The most common method is the reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide in aqueous solution. This reaction results in the formation of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%, along with a small amount of sodium chloride as a byproduct.
Propriétés
IUPAC Name |
methyl 4-(3-fluoro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHCYBSIFUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684368 |
Source


|
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-56-9 |
Source


|
| Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)

![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374189.png)








